

# A Comparative Guide to PIM-1 Properties Utilizing Diverse Fluorinated Monomers

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## Compound of Interest

Compound Name: Tetrafluoroterephthalonitrile

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Polymers of Intrinsic Microporosity (PIM-1) synthesized with different fluorinated monomers, supported by experimental data.

Polymers of Intrinsic Microporosity, particularly PIM-1, have garnered significant attention for their exceptional gas permeability, making them promising materials for applications such as gas separation, membrane-based sensors, and drug delivery. The properties of PIM-1 can be finely tuned by modifying its constituent monomers. This guide provides a comparative analysis of PIM-1 analogues synthesized using different fluorinated aromatic monomers, focusing on key performance indicators such as gas permeability, selectivity, thermal stability, and solubility.

## Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for PIM-1 and its analogues synthesized with 5,5',6,6'-tetrahydroxy-3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and various fluorinated or chlorinated co-monomers.

Property	PIM-1 (from TFTPn)	PIM-1 (from TCTPN)	PIM-2 (from DFBP)
Fluorinated Monomer	2,3,5,6-Tetrafluoroterephthalonitrile (TFTPn)	2,3,5,6-Tetrachloroterephthalonitrile (TCTPN)	Decafluorobiphenyl (DFBP)
Molecular Weight (Mw)	~70,700 g/mol [1]	Higher than TFTPn-based PIM-1[1]	> 13,000 g/mol (Mn) [2]
Solubility	Good solubility in chloroform and dichloromethane[2][3]	Soluble in common organic solvents[4]	Soluble in THF, chloroform, and tetrachloroethane[2]
BET Surface Area	666 - 762 m <sup>2</sup> /g[1]	762 m <sup>2</sup> /g[1]	High, characteristic of PIMs
Glass Transition Temp. (T <sub>g</sub> )	-	-	125 °C[2]
Decomposition Temp. (T <sub>d5</sub> )	-	-	490 °C[2]
CO <sub>2</sub> Permeability (Barrer)	Up to 13,055[3]	Comparable to TFTPn-based PIM-1[1]	-
O <sub>2</sub> Permeability (Barrer)	High[3]	-	-
N <sub>2</sub> Permeability (Barrer)	High[3]	-	-
H <sub>2</sub> Permeability (Barrer)	High[3]	-	-
CH <sub>4</sub> Permeability (Barrer)	High[3]	-	-
CO <sub>2</sub> /N <sub>2</sub> Selectivity	Moderate[3]	Comparable to TFTPn-based PIM-1[1]	-

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CO <sub>2</sub> /CH <sub>4</sub> Selectivity	Moderate[3]	Comparable to TFTPN-based PIM- 1[1]	-
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## Experimental Protocols

Detailed methodologies for the synthesis and characterization of these PIM variants are crucial for reproducibility and further research.

### Synthesis of PIM-1 from Tetrafluoroterephthalonitrile (TFTPN)

A common method for the synthesis of PIM-1 involves the polycondensation of equimolar amounts of 5,5',6,6'-tetrahydroxy-3,3',3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-**tetrafluoroterephthalonitrile** (TFTPN)[5]. The reaction is typically carried out in a high-boiling point aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) in the presence of a weak base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)[2][5]. The mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period (e.g., 96 hours)[3]. The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like water or methanol, filtered, and dried[3]. Purification is often achieved by re-dissolving the polymer in a good solvent (e.g., chloroform) and re-precipitating it.

### Synthesis of PIM-1 from Tetrachloroterephthalonitrile (TCTPN)

The synthesis of PIM-1 using tetrachloroterephthalonitrile (TCTPN) follows a similar procedure to that with TFTPN[1]. Equimolar amounts of TTSBI and TCTPN are reacted in the presence of potassium carbonate in a suitable solvent. While the reaction conditions are similar, it has been observed that polymerizations using TCTPN can yield polymers with higher molar masses compared to those with TFTPN[1][4].

### Synthesis of PIM-2 from Decafluorobiphenyl (DFBP)

The synthesis of this PIM-1 analogue, sometimes referred to as PIM-2, involves the solution polycondensation of TTSBI with decafluorobiphenyl (DFBP)[2]. To control the linearity of the

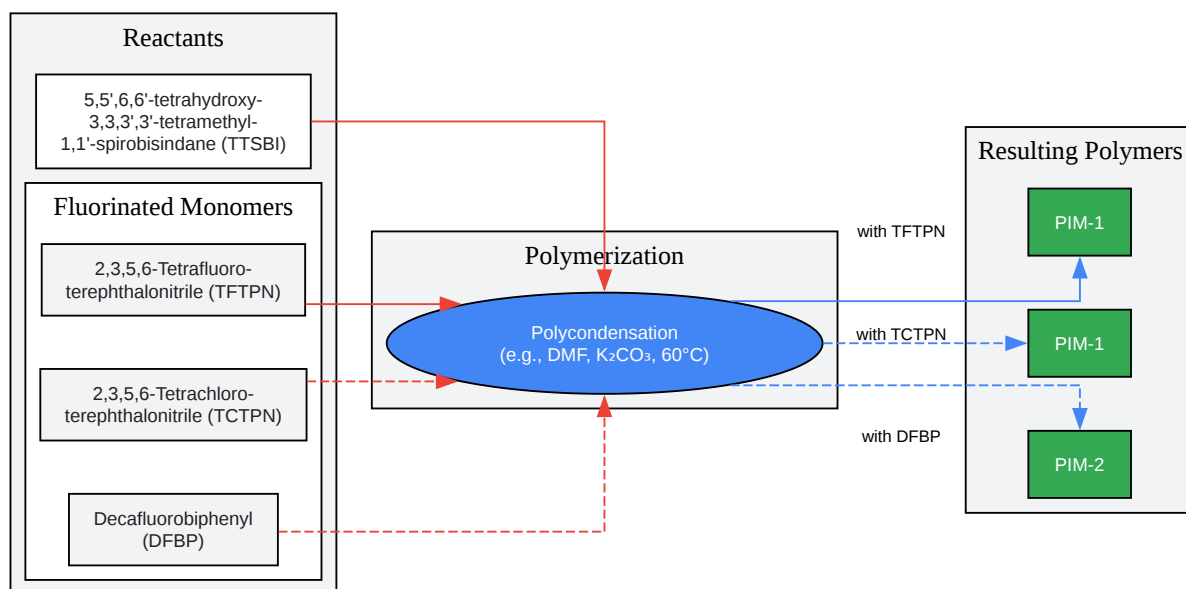
polymer and suppress side reactions, the polymerization is often conducted in two steps under dilute conditions[2].

## Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the chemical structure of the synthesized polymers[5].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the characteristic functional groups and confirming the formation of the polymer linkage[5].
- Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymers[6].
- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature[2].
- Brunauer-Emmett-Teller (BET) Analysis: The BET method is utilized to determine the specific surface area of the microporous polymers[7].
- Gas Permeation Measurements: The gas permeability and selectivity of membranes cast from the synthesized polymers are typically measured using a constant-volume/variable-pressure apparatus.

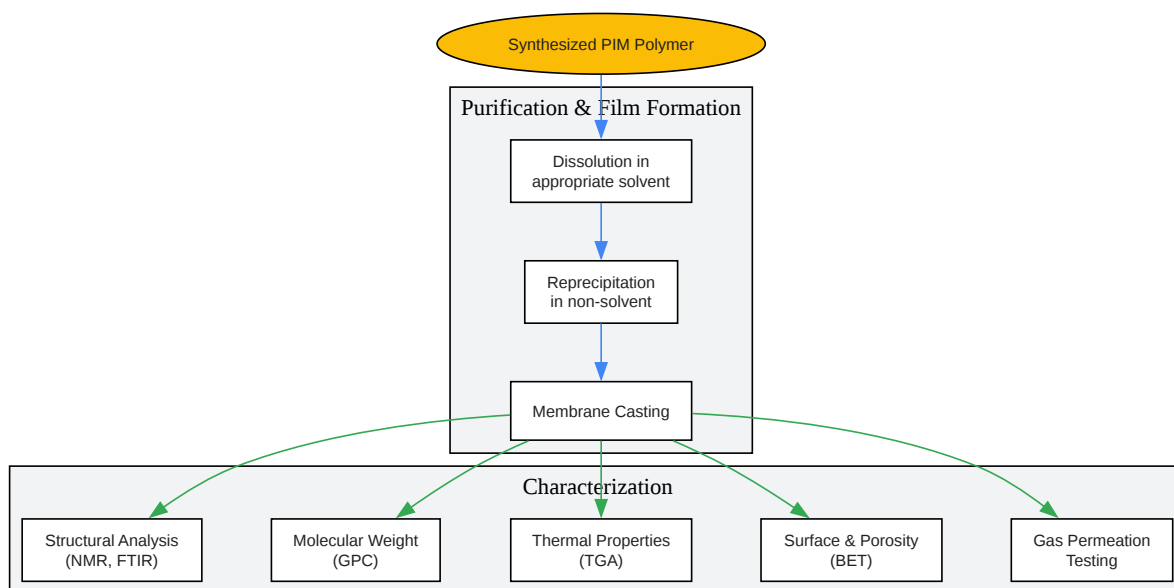
## Visualizing the Synthesis and Workflow

To better understand the synthesis and characterization process, the following diagrams illustrate the key pathways and workflows.



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Caption: Synthetic pathway for PIM-1 and its analogues.



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Caption: Experimental workflow for PIM characterization.

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